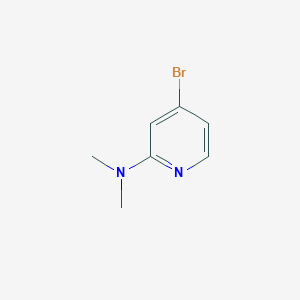

4-bromo-N,N-dimethylpyridin-2-amine

描述

4-Bromo-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the fourth position and two methyl groups attached to the nitrogen atom at the second position. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N,N-dimethylpyridin-2-amine typically involves the bromination of N,N-dimethylpyridin-2-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions: 4-Bromo-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: The bromine atom can be reduced to form N,N-dimethylpyridin-2-amine.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

Substitution Reactions: Formation of various substituted pyridines.

Oxidation Reactions: Formation of N-oxides.

Reduction Reactions: Formation of N,N-dimethylpyridin-2-amine.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C7H9BrN2

- Molecular Weight : 201.06 g/mol

- IUPAC Name : 4-bromo-N,N-dimethylpyridin-2-amine

- CAS Number : 946000-27-7

The compound features a bromine atom at the fourth position of the pyridine ring and two methyl groups attached to the nitrogen atom at the second position. This configuration enhances its reactivity and makes it suitable for various chemical transformations.

Organic Synthesis

This compound is widely used as an intermediate in organic synthesis. It participates in several types of chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.

- Oxidation and Reduction Reactions : This compound can undergo oxidation to produce N-oxides or reduction to yield N,N-dimethylpyridin-2-amine, expanding its utility in synthetic pathways .

Pharmaceutical Development

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It serves as a building block for synthesizing various pharmaceuticals, particularly those targeting neurological disorders and other diseases. For instance, analogs derived from this compound have shown promise in enhancing pharmacokinetic properties such as stability and bioavailability .

Biochemical Studies

The compound is employed in biochemical assays to study enzyme mechanisms and interactions. Its ability to act as a probe allows researchers to investigate biological pathways and mechanisms at a molecular level.

Agrochemicals

This compound is utilized in the production of agrochemicals, including pesticides and herbicides. Its reactivity makes it an essential component in developing effective agricultural products that enhance crop yield and protect against pests.

Dyes and Specialty Chemicals

The compound also finds applications in the synthesis of dyes and specialty chemicals used in various industries, including textiles and plastics. Its unique properties allow for the development of vibrant colors and functional materials.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| This compound | Structure | Organic synthesis, pharmaceuticals |

| 4-Chloro-N,N-dimethylpyridin-2-amine | Structure | Similar applications with less reactivity |

| 4-Fluoro-N,N-dimethylpyridin-2-amine | Structure | Used in specific niche applications |

Case Study 1: Synthesis of Antiprion Compounds

In a study aimed at developing antiprion compounds, researchers utilized derivatives of this compound to enhance potency against neurodegenerative diseases caused by prion proteins. The modifications led to compounds with improved brain exposure and efficacy compared to earlier models .

Case Study 2: Catalytic Applications

Research demonstrated that this compound could be effectively used as a catalyst in selective oxidation reactions, showcasing its dual role as both a reactant and catalyst in organic transformations .

作用机制

The mechanism of action of 4-bromo-N,N-dimethylpyridin-2-amine involves its interaction with various molecular targets. The bromine atom and the dimethylamino group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic substitution, electrophilic addition, and redox reactions .

相似化合物的比较

- 2-Bromo-N,N-dimethylpyridin-4-amine

- 4-Chloro-N,N-dimethylpyridin-2-amine

- 4-Fluoro-N,N-dimethylpyridin-2-amine

Comparison: 4-Bromo-N,N-dimethylpyridin-2-amine is unique due to the presence of the bromine atom at the fourth position, which imparts distinct reactivity compared to its chloro and fluoro analogs. The bromine atom is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the compound’s dimethylamino group enhances its nucleophilicity, making it a versatile reagent in various chemical transformations .

生物活性

4-Bromo-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by its bromine substitution and dimethylamino group, is involved in various biochemical interactions and has been studied for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

The molecular formula of this compound is C₆H₈BrN₂. It features a bromine atom at the fourth position of the pyridine ring and two methyl groups attached to the nitrogen at the second position. This unique structure enhances its solubility and potential bioactivity, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nitric Oxide Synthase (iNOS) : The compound has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS) in vitro, which plays a critical role in inflammatory responses.

- Interaction with Enzymes : Similar compounds have shown the ability to interact with specific enzymes and proteins, influencing their activity. For instance, indole derivatives have been reported to inhibit glycogen synthase kinase-3 (GSK-3), affecting various cellular processes.

- Cell Signaling Modulation : The compound may modulate key signaling pathways, potentially altering gene expression and metabolic processes within cells .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. In one study, analogs were tested against various bacterial strains, showing significant inhibition of growth.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. For example, it has been shown to inhibit the proliferation of L1210 leukemia cells with an IC50 value indicating moderate potency in comparison to standard chemotherapeutic agents .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research suggests that it may protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases .

Research Findings Summary Table

常见问题

Q. Basic: What are the common synthetic routes for 4-bromo-N,N-dimethylpyridin-2-amine, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves bromination of a pre-functionalized pyridine derivative. Key steps include:

- Substitution reactions : Bromine is introduced into the aromatic ring via electrophilic substitution. For example, bromination of N,N-dimethylpyridin-2-amine using liquid bromine under controlled conditions (e.g., 0–5°C, inert atmosphere) to minimize side reactions .

- Optimization parameters :

- Temperature : Lower temperatures (e.g., 0–10°C) reduce polybromination.

- Solvent system : Polar aprotic solvents (e.g., DMF) enhance solubility and regioselectivity.

- Catalysts : Pyridine can act as a base to neutralize HBr byproducts, improving yield .

Table 1: Representative Reaction Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Br₂ (liquid) | DCM | 0–5 | 72 | |

| NBS | DMF | 25 | 65 |

Q. Advanced: How can regioselectivity be controlled during bromination of N,N-dimethylpyridin-2-amine?

Methodological Answer:

Regioselectivity is influenced by:

- Directing groups : The dimethylamino group at position 2 directs bromination to position 4 due to its electron-donating resonance effects. Computational modeling (e.g., DFT calculations) can predict substituent effects .

- Steric effects : Bulky brominating agents (e.g., N-bromosuccinimide, NBS) favor para-substitution by reducing ortho/meta competition.

- Experimental validation : Use LC-MS or ¹H NMR to monitor reaction progress and confirm regiochemistry .

Q. Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Distinct signals for dimethylamino protons (δ ~2.8–3.2 ppm) and aromatic protons (δ ~6.5–8.2 ppm). Bromine’s electronegativity deshields adjacent carbons in ¹³C NMR .

- X-ray crystallography : SHELX software is widely used for structure refinement. For example, intermolecular interactions (e.g., hydrogen bonds, π-stacking) stabilize crystal packing .

Table 2: Key NMR Data (DMSO-d₆)

| Proton/Carbon | Chemical Shift (δ) | Multiplicity |

|---|---|---|

| N(CH₃)₂ | 2.57 (s) | Singlet |

| C4-Br | 122.5 | - |

Q. Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for brominated pyridines?

Methodological Answer:

- Data collection : High-resolution synchrotron data (≤0.8 Å) improves electron density maps.

- Software tools : Use SHELXD for phase problem resolution and Olex2 for disorder modeling. For twinned crystals, TwinRotMat in SHELXL refines twin laws .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. Advanced: How is this compound utilized in medicinal chemistry?

Methodological Answer:

- Prion disease research : Acts as a coupling partner in Suzuki-Miyaura reactions to synthesize thiazole derivatives. For example, reaction with Intermediate 3 (General Procedure C) yields a prion inhibitor (33% yield) .

- Antibiotic scaffolds : Similar bromopyridines are intermediates in N-alkyl-N-(pyridin-2-yl)hydroxylamine antibiotics, validated via MIC assays against Gram-positive pathogens .

Q. Basic: What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer:

- pH stability : Degrades in strong acids (pH < 2) via demethylation or in bases (pH > 10) via hydrolysis.

- Thermal stability : Store at –20°C under argon; decomposes above 150°C (TGA data).

- Light sensitivity : Amber vials prevent photolytic debromination .

Q. Advanced: How can cross-coupling reactions involving this compound be optimized for drug discovery?

Methodological Answer:

- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for Buchwald-Hartwig amination.

- Solvent/base systems : Use toluene/K₃PO₄ for high conversions.

- Case study : Coupling with 6-methylpyridin-2-amine achieved 17% yield (¹H NMR: δ 8.22–8.24 ppm for pyridine protons) .

Q. Basic: How does this compound compare to its chloro or iodo analogs in reactivity?

Methodological Answer:

- Electrophilicity : Br > Cl > I in SNAr reactions due to leaving group ability.

- Steric effects : Iodo analogs show slower coupling kinetics in Pd-catalyzed reactions.

- Case study : Bromo derivatives achieve higher yields (72%) vs. chloro (58%) in Suzuki reactions .

Q. Advanced: What computational methods predict the biological activity of derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina with prion protein targets (PDB: 1I4M).

- QSAR models : Hammett constants (σ) correlate substituent effects with IC₅₀ values .

Q. Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

属性

IUPAC Name |

4-bromo-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZMXPYRQCDFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634097 | |

| Record name | 4-Bromo-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946000-27-7 | |

| Record name | 4-Bromo-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。